molecular formula C5H12N2S B12359135 1-(sec-Butyl)thiourea

1-(sec-Butyl)thiourea

Cat. No.: B12359135
M. Wt: 132.23 g/mol
InChI Key: WFDOLCYFWRFQEG-BYPYZUCNSA-N
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Description

1-(sec-Butyl)thiourea is an organosulfur compound with the chemical formula C₅H₁₂N₂S. It belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms. This compound is structurally similar to urea, with the oxygen atom replaced by a sulfur atom. Thioureas, including this compound, are known for their diverse applications in organic synthesis, pharmaceuticals, and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(sec-Butyl)thiourea can be synthesized through the reaction of sec-butylamine with carbon disulfide (CS₂) followed by the addition of hydrogen sulfide (H₂S). The reaction typically occurs under mild conditions, with the formation of the thiourea derivative as the primary product .

Industrial Production Methods: Industrial production of thioureas often involves the reaction of amines with carbon disulfide and hydrogen sulfide. The process is scalable and can be optimized for high yields. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(sec-Butyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(sec-Butyl)thiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(sec-Butyl)thiourea involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. Thioureas can act as inhibitors of enzymes by binding to the active sites and blocking substrate access. The sulfur atom in the thiocarbonyl group plays a crucial role in these interactions, enhancing the compound’s reactivity and specificity .

Comparison with Similar Compounds

Uniqueness of 1-(sec-Butyl)thiourea: this compound stands out due to its unique sec-butyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications and as a selective inhibitor in biological studies .

Properties

Molecular Formula

C5H12N2S

Molecular Weight

132.23 g/mol

IUPAC Name

[(2S)-butan-2-yl]thiourea

InChI

InChI=1S/C5H12N2S/c1-3-4(2)7-5(6)8/h4H,3H2,1-2H3,(H3,6,7,8)/t4-/m0/s1

InChI Key

WFDOLCYFWRFQEG-BYPYZUCNSA-N

Isomeric SMILES

CC[C@H](C)NC(=S)N

Canonical SMILES

CCC(C)NC(=S)N

Origin of Product

United States

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